1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a boronic acid derivative with a pyrazole core. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazole with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and base (e.g., potassium carbonate).
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene or water).
Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents (e.g., DMF or DMSO).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in the synthesis of drug candidates and probes for biological studies.
Industry: Applied in the production of materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and undergoing transmetalation with organohalides.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.
Transmetalation: The boronic acid moiety undergoes transmetalation with organohalides, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but different substitution pattern on the pyrazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar core structure but lacks the trifluoromethyl group.
Uniqueness:
The presence of the trifluoromethyl group in this compound enhances its reactivity and stability compared to similar compounds without this group.
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-16-17(5)8(7)11(13,14)15/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMGLOVJALYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353003-51-6 |
Source
|
Record name | 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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